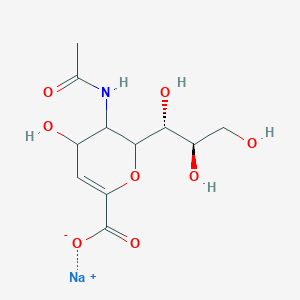

5,6-O-Isopropylidene-L-gulono-1,4-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5,6-O-Isopropylidene-L-gulono-1,4-lactone and related derivatives involves multiple steps, starting from simpler sugar molecules or lactones. One efficient method for synthesizing L-gulono-1,4-lactone involves the reduction of D-glucofuranurono-6,3-lactone, derived from D-glucose, and further chemical modifications to introduce the isopropylidene group at specific positions (Crawford, 1981).

Molecular Structure Analysis

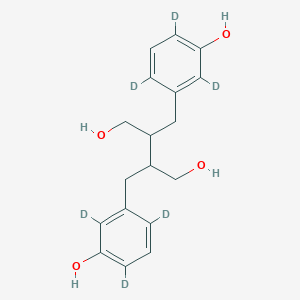

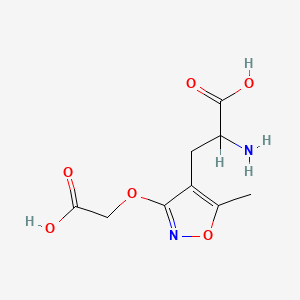

The molecular structure of this compound is characterized by the presence of an isopropylidene group, which is a ketal formed by the reaction of two hydroxyl groups with acetone. This structural modification significantly influences the molecule's reactivity and stability, making it a valuable intermediate for further chemical transformations.

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including further functionalization, ring-opening, and polymerization reactions. It serves as a versatile building block for synthesizing new compounds with potential biological or material applications. For example, polyurethanes with lactone groups in the pendants and main chains were synthesized using L-gulonolactone-derived diols, showing the compound's utility in polymer chemistry (Yamanaka & Hashimoto, 2002).

Aplicaciones Científicas De Investigación

Synthesis and Chemistry : This compound is used in the synthesis of various derivatives and analogs. For instance, Gireaud et al. (2006) detailed the synthesis of 6-amino-6-deoxy derivatives from corresponding glycono-1,4-lactones, which required 5,6-O-Isopropylidene-L-gulono-1,4-lactone as a precursor (Gireaud et al., 2006). Copeland and Stick (1978) described its conversion from aldohexoses and their derivatives (Copeland & Stick, 1978).

Vitamin C Chemistry : Vekemans et al. (2010) explored its use in the synthesis of Vitamin-C and isovitamin-C-derived chemistry, highlighting its role in the formation of enantiomeric butenolides (Vekemans et al., 2010). Hulyalkar and Jones (1963) synthesized L-Arabinose-5-C14 using this compound, showing its utility in radiochemical synthesis (Hulyalkar & Jones, 1963).

Polyurethane Synthesis : Yamanaka and Hashimoto (2002) used it in the synthesis of new hydrolyzable polyurethanes, demonstrating its application in polymer chemistry (Yamanaka & Hashimoto, 2002).

Amino Derivatives Synthesis : Crawford (1981) reviewed its role in synthesizing various amino derivatives, highlighting its versatility in organic synthesis (Crawford, 1981).

Medical and Biological Applications : Wolucka and Communi (2006) discovered that Mycobacterium tuberculosis possesses an enzyme for synthesizing vitamin C, using L-gulono-1,4-lactone as a substrate. This highlights its potential role in understanding bacterial metabolism and pathogenesis (Wolucka & Communi, 2006).

Mecanismo De Acción

Target of Action

It is known to be a valuable compound in the biomedical industry, utilized in the research and development of pharmaceutical drugs targeting various diseases .

Mode of Action

It is a reagent for chemical synthesis , and it’s a useful starting material for the synthesis of an array of compounds modified in the 2 and 3 positions .

Result of Action

5,6-O-Isopropylidene-L-gulono-1,4-lactone has been reported to have potent cytotoxic activity. It is able to inhibit the growth of cancer cells and induce apoptosis in human cell lines .

Propiedades

IUPAC Name |

(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTPPVKRHGNFKM-BNHYGAARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C(C(=O)O2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662043 |

Source

|

| Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94697-68-4 |

Source

|

| Record name | 5,6-Isopropylidene-L-gulonic acid gamma-lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What makes 5,6-O-Isopropylidene-L-gulono-1,4-lactone a suitable building block for biodegradable polymers?

A1: this compound is a derivative of L-gulonic acid, which itself stems from L-ascorbic acid (vitamin C). [] This makes it a readily available and bio-based starting material. The molecule possesses two hydroxyl groups that can react with diisocyanates to form polyurethanes. [] The presence of the lactone ring in the structure is crucial. After polymerization, the resulting polyurethane contains hydrolytically labile ester linkages within its backbone, enabling its degradation under physiological conditions. []

Q2: How does the hydrolysis rate of polyurethanes synthesized from this compound compare to similar compounds?

A2: Research indicates that polyurethanes synthesized from this compound demonstrate a faster hydrolysis rate compared to polyurethanes derived from methyl β-D-glucofuranosidurono-6,3-lactone under similar conditions (phosphate buffer solution, pH 8.0, 27°C). [] This suggests that the specific structure of the this compound-derived monomer contributes to enhanced hydrolytic degradability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

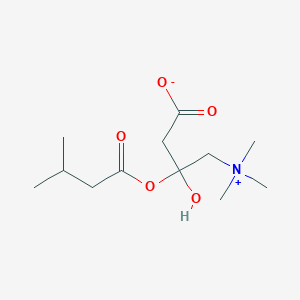

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)

![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)